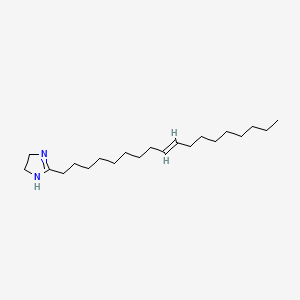

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a long aliphatic chain (9-octadecenyl) attached to the imidazole ring, which imparts unique chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole typically involves the reaction of imidazole with 9-octadecenyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Reaction Types and Mechanisms

The reactivity of 4,5-dihydro-2-(9-octadecenyl)-1H-imidazole stems from its imidazoline core and long unsaturated alkyl chain. Key reaction pathways include oxidation, electrophilic/nucleophilic substitution, and alkyl chain modifications.

Oxidation Reactions

The dihydroimidazole ring can undergo oxidation to form imidazole derivatives. This reaction typically involves oxidizing agents under controlled conditions.

| Reagent/Condition | Product | Reference |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Imidazole derivatives | |

| Other oxidants (e.g., KMnO₄) | Oxidized imidazole derivatives |

Electrophilic Substitution

The C-4 and C-5 positions of the imidazoline ring exhibit higher electron density, making them susceptible to electrophilic attack. Typical reagents include nitration agents or electrophilic alkylating agents.

| Reagent/Condition | Product | Reference |

|---|---|---|

| Nitric acid (HNO₃) | Nitro-substituted imidazolines | |

| Electrophilic alkyl halides | Alkylated imidazolines |

Nucleophilic Substitution

The C-2 position, with lower electron density, may undergo nucleophilic substitution. Reactions involve replacing substituents with nucleophiles like amines or alcohols.

| Reagent/Condition | Product | Reference |

|---|---|---|

| Alcohols (ROH) | Nucleophilic-substituted derivatives | |

| Amines (R-NH₂) | Amine-substituted imidazolines |

Alkyl Chain Reactions

The (9Z)-9-octadecenyl chain undergoes reactions targeting its double bond:

Epoxidation

| Reagent/Condition | Product | Reference |

|---|---|---|

| Peracids (e.g., mCPBA) | Epoxidized alkyl chain | General chemistry |

Hydrohalogenation

| Reagent/Condition | Product | Reference |

| HX (X = Cl, Br) | Halogenated alkyl chain | General chemistry |

Ozonolysis

| Reagent/Condition | Product | Reference |

| Ozone (O₃), followed by workup | Carbonyl-containing fragments | General chemistry |

Multi-Component Reactions

Though not directly reported for this compound, analogous imidazole derivatives participate in multi-component syntheses (e.g., using transition metal catalysts).

| Reagents | Product | Reference |

|---|---|---|

| Aldehydes, amides, Cu catalysts | Functionalized imidazoline derivatives |

Structural and Reactivity Considerations

-

Imidazoline Ring : The saturated nature of the ring alters reactivity compared to aromatic imidazoles.

-

Alkyl Chain : The long unsaturated chain influences solubility and may stabilize intermediates during reactions.

Experimental Insights

-

Oxidation : Conversion to imidazole derivatives enhances aromaticity, potentially altering biological activity.

-

Substitution : Electrophilic/nucleophilic modifications at specific positions enable functionalization for diverse applications (e.g., catalysis, materials science).

科学研究应用

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the formulation of specialty chemicals and surfactants.

作用机制

The mechanism of action of 4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole involves its interaction with biological membranes. The long aliphatic chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.

相似化合物的比较

Similar Compounds

- 4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole

- 4,5-Dihydro-2-(9-octadecenyl)-1-methyl-1H-imidazole

Uniqueness

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole is unique due to its specific aliphatic chain length and position, which confer distinct chemical and physical properties. This uniqueness makes it particularly effective in applications requiring membrane disruption.

生物活性

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, therapeutic potential, and various biological effects.

This compound is characterized by its imidazole ring, which contributes to its reactivity and biological interactions. The presence of a long-chain fatty acid (9-octadecenyl) enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial potential of imidazole derivatives, it was noted that certain compounds displayed zones of inhibition comparable to standard antibiotics like Streptomycin (Table 1).

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | |

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| 5d | 11 |

| Streptomycin | 28 |

This table illustrates the varying degrees of effectiveness among different derivatives, indicating that modifications to the imidazole structure can enhance antimicrobial activity .

Cardiovascular Effects

The compound has also been studied for its cardiovascular effects. A series of derivatives were synthesized and evaluated for their ability to bind to imidazoline receptors and adrenergic receptors. The most active compounds showed significant reductions in mean arterial blood pressure in spontaneously hypertensive rats, suggesting potential antihypertensive properties . The binding affinities for these receptors are crucial for understanding the mechanisms behind their pharmacological effects.

The biological activity of imidazole derivatives often involves interaction with specific receptors or enzymes. For example, some studies have indicated that these compounds may inhibit phospholipase A2 enzymes, which play a role in inflammation and cellular signaling pathways. This inhibition could lead to reduced inflammatory responses and provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Antimicrobial Efficacy : A study evaluated various synthesized imidazole derivatives against a range of microbial pathogens. The results indicated that certain compounds had superior antibacterial properties compared to conventional antibiotics.

- Antihypertensive Activity : In another investigation, specific imidazole derivatives were tested for their effects on blood pressure regulation. The findings suggested that these compounds could serve as effective antihypertensive agents due to their receptor-binding profiles.

- Inhibition of Enzymatic Activity : Research has shown that some derivatives can inhibit lysosomal phospholipase A2, providing insights into their potential role in drug-induced phospholipidosis and other pathological conditions .

属性

CAS 编号 |

71913-12-7 |

|---|---|

分子式 |

C21H40N2 |

分子量 |

320.6 g/mol |

IUPAC 名称 |

2-[(E)-octadec-9-enyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20-23-21/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9+ |

InChI 键 |

QULUVEPNTKJBMR-MDZDMXLPSA-N |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCCC1=NCCN1 |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCC1=NCCN1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。